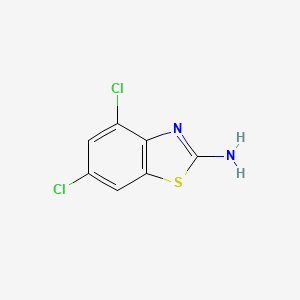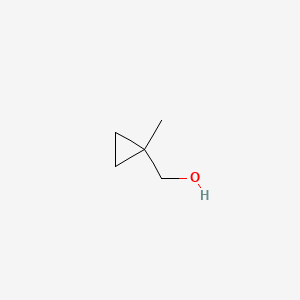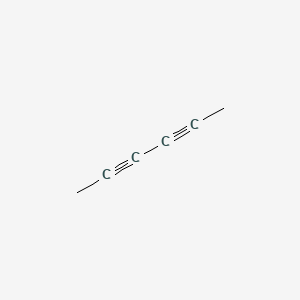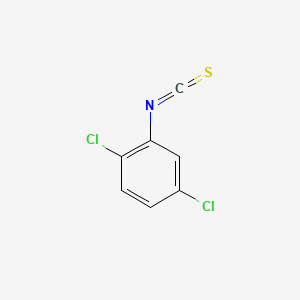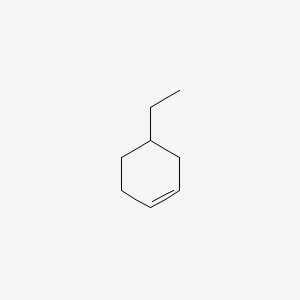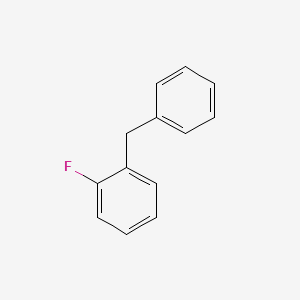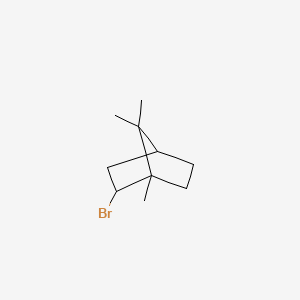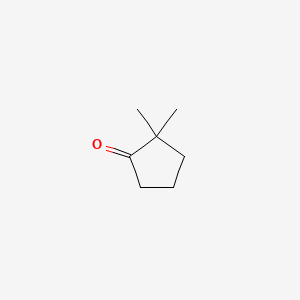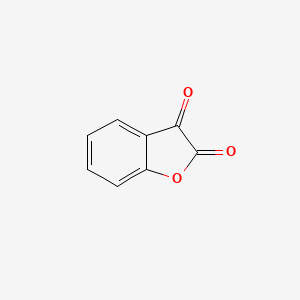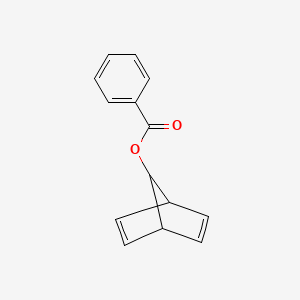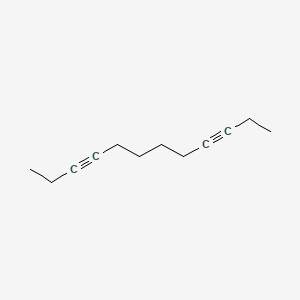
3,9-Dodecadiyne
Vue d'ensemble
Description
3,9-Dodecadiyne is an organic compound with the molecular formula C₁₂H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the 3rd and 9th positions of the dodecane chain
Mécanisme D'action
Target of Action
The primary target of 3,9-Dodecadiyne is aryl nitriles . Aryl nitriles are organic compounds that contain a cyano functional group (-C≡N) attached to an aromatic ring. They play a crucial role in the synthesis of a wide range of chemical compounds.
Mode of Action
This compound interacts with its targets through a process known as nickel-catalyzed cycloaddition . In this reaction, this compound and aryl nitriles combine in the presence of a nickel catalyst to form pyridines .
Biochemical Pathways
The nickel-catalyzed cycloaddition of this compound and aryl nitriles leads to the formation of pyridines . Pyridines are a class of organic compounds with a wide range of applications in the pharmaceutical industry, agrochemicals, and materials science. The formation of pyridines can therefore impact various biochemical pathways, particularly those related to these applications.
Pharmacokinetics
Its physical properties such as boiling point and density can provide some insights into its potential bioavailability
Result of Action
The primary result of this compound’s action is the formation of pyridines . Pyridines are important in a variety of fields. For instance, in pharmaceuticals, they are part of the structure of several drugs. In materials science, they are used in the synthesis of polymers and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,9-Dodecadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes with appropriate halides. For instance, the reaction between 1,7-octadiyne and iodoethane in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysts to facilitate the coupling reactions. Nickel-catalyzed cycloaddition reactions are particularly effective in producing this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3,9-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3,9-Dodecadiyne has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Comparaison Avec Des Composés Similaires
1,7-Octadiyne: Another alkyne with two triple bonds, but located at the 1st and 7th positions.
1,9-Decadiyne: Similar structure with triple bonds at the 1st and 9th positions.
Uniqueness of 3,9-Dodecadiyne: this compound is unique due to the specific positioning of its triple bonds, which allows for distinct reactivity patterns and applications. Its ability to undergo nickel-catalyzed cycloaddition reactions to form pyridines sets it apart from other similar compounds .
Propriétés
IUPAC Name |
dodeca-3,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXYOMUNKJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210817 | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-89-2 | |
| Record name | 3,9-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dodecadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,9-dodecadiyne behave differently from terminal diynes in polymerization reactions with thexylborane?
A: Unlike terminal diynes like 1,7-octadiyne, this compound does not lead to gelation during polymerization with thexylborane even when an excess of the borane is used []. This difference arises because this compound, being an internal diyne, does not possess terminal alkyne groups. Therefore, the hydroboration reaction with thexylborane proceeds without the formation of vinylborane units in the polymer chain, preventing crosslinking and subsequent gelation.
Q2: Can this compound be used to synthesize organometallic compounds?
A: Yes, this compound can participate in zirconium-mediated reductive cyclization reactions to generate zirconacyclopentadienes []. These intermediates can be further functionalized through transmetalation reactions. For instance, reacting the zirconacyclopentadiene derived from this compound with chlorodiphenylphosphine yields a novel bidentate phosphine ligand [].
Q3: Are there studies investigating the influence of different catalysts on the polymerization of this compound?
A: While the provided abstracts don't offer specific details about various catalysts, one abstract mentions research focusing on the "molecular architectures of poly(3,9-dodecadiynes) by different catalysts" []. This suggests that investigations into catalyst influence on the polymerization of this diyne are underway. It would be interesting to explore how different catalysts might impact the polymer structure, molecular weight, and ultimately the material properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


